molecular formula C10H9BrN2O B1408969 1-(3-Bromo-benzyl)-1H-pyrazol-4-ol CAS No. 1602366-61-9

1-(3-Bromo-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1408969
CAS No.: 1602366-61-9
M. Wt: 253.09 g/mol
InChI Key: JMHMPNCLMAMOIQ-UHFFFAOYSA-N
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Description

1-(3-Bromo-benzyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The presence of a bromobenzyl group at the 1-position and a hydroxyl group at the 4-position of the pyrazole ring makes this compound unique

Scientific Research Applications

1-(3-Bromo-benzyl)-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Preliminary studies suggest that derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties. Further research is needed to explore these potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings, due to its reactive functional groups.

Safety and Hazards

Bromobenzyl compounds can cause severe skin burns and eye damage. They may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

1-(3-Bromobenzyl)-1H-pyrazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with tubulin, a protein that is crucial for cell division and microtubule formation . The interaction between 1-(3-Bromobenzyl)-1H-pyrazol-4-ol and tubulin disrupts the normal microtubule architecture, which can inhibit cancer cell proliferation

Cellular Effects

1-(3-Bromobenzyl)-1H-pyrazol-4-ol exerts various effects on different cell types and cellular processes. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-(3-Bromobenzyl)-1H-pyrazol-4-ol disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of 1-(3-Bromobenzyl)-1H-pyrazol-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to tubulin, inhibiting its polymerization and leading to the disruption of microtubule networks . This inhibition results in the activation of apoptotic pathways and subsequent cell death. Additionally, 1-(3-Bromobenzyl)-1H-pyrazol-4-ol may interact with other enzymes and proteins, altering their activity and affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Bromobenzyl)-1H-pyrazol-4-ol change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1-(3-Bromobenzyl)-1H-pyrazol-4-ol remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 1-(3-Bromobenzyl)-1H-pyrazol-4-ol vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing severe toxicity.

Metabolic Pathways

1-(3-Bromobenzyl)-1H-pyrazol-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic processes and cellular function.

Transport and Distribution

The transport and distribution of 1-(3-Bromobenzyl)-1H-pyrazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

1-(3-Bromobenzyl)-1H-pyrazol-4-ol exhibits specific subcellular localization, which affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins, or to the nucleus, where it can modulate gene expression.

Preparation Methods

The synthesis of 1-(3-Bromo-benzyl)-1H-pyrazol-4-ol typically involves the reaction of 3-bromobenzyl bromide with 4-hydroxy-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom in 3-bromobenzyl bromide is replaced by the pyrazole ring, forming the desired product.

Chemical Reactions Analysis

1-(3-Bromo-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles like amines or thiols under suitable conditions, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromo-benzyl)-1H-pyrazol-4-ol include other bromobenzyl-substituted pyrazoles and hydroxyl-substituted pyrazoles. For example:

    1-(4-Bromobenzyl)-1H-pyrazol-4-ol: Similar structure but with the bromine atom at the 4-position of the benzyl group.

    1-(3-Bromobenzyl)-1H-pyrazol-3-ol: Similar structure but with the hydroxyl group at the 3-position of the pyrazole ring.

    1-(3-Chlorobenzyl)-1H-pyrazol-4-ol: Similar structure but with a chlorine atom instead of a bromine atom in the benzyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHMPNCLMAMOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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